molecular formula C12H8Cl2N2O B12896107 1-(2,5-Dichlorophenyl)-2-(pyrazin-2-yl)ethan-1-one CAS No. 88283-32-3

1-(2,5-Dichlorophenyl)-2-(pyrazin-2-yl)ethan-1-one

Cat. No.: B12896107
CAS No.: 88283-32-3
M. Wt: 267.11 g/mol
InChI Key: TZCJCPQVRQWRAZ-UHFFFAOYSA-N
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Description

1-(2,5-Dichlorophenyl)-2-(pyrazin-2-yl)ethanone is an organic compound that belongs to the class of aromatic ketones This compound features a dichlorophenyl group and a pyrazinyl group connected by an ethanone bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-dichlorophenyl)-2-(pyrazin-2-yl)ethanone typically involves the following steps:

    Starting Materials: The synthesis begins with 2,5-dichlorobenzene and pyrazine.

    Reaction Conditions: A Friedel-Crafts acylation reaction is commonly employed, where 2,5-dichlorobenzene reacts with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

    Product Isolation: The resulting product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of 1-(2,5-dichlorophenyl)-2-(pyrazin-2-yl)ethanone may involve continuous flow processes and large-scale reactors to ensure high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Dichlorophenyl)-2-(pyrazin-2-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2,5-Dichlorophenyl)-2-(pyrazin-2-yl)ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,5-dichlorophenyl)-2-(pyrazin-2-yl)ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    1-(2,4-Dichlorophenyl)-2-(pyrazin-2-yl)ethanone: Similar structure but with different chlorine substitution pattern.

    1-(2,5-Dichlorophenyl)-2-(pyridin-2-yl)ethanone: Similar structure but with a pyridine ring instead of pyrazine.

Uniqueness

1-(2,5-Dichlorophenyl)-2-(pyrazin-2-yl)ethanone is unique due to its specific substitution pattern and the presence of both dichlorophenyl and pyrazinyl groups, which may confer distinct chemical and biological properties compared to its analogs.

Biological Activity

1-(2,5-Dichlorophenyl)-2-(pyrazin-2-yl)ethan-1-one, known by its CAS Number 88283-32-3, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C12H8Cl2N2O
  • Molecular Weight : 267.11 g/mol
  • IUPAC Name : 1-(2,5-dichlorophenyl)-2-pyrazin-2-ylethanone

The compound features a dichlorophenyl moiety and a pyrazinyl group, which are crucial for its biological activity.

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial effects against certain bacterial strains.
  • Anticancer Activity : Investigations into its cytotoxic effects have shown promise in inhibiting cancer cell proliferation.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. Its structure allows it to inhibit certain enzymes or receptors involved in disease pathways. For example, potential mechanisms include:

  • Inhibition of DNA Synthesis : Similar compounds have shown the ability to interfere with DNA replication processes.
  • Modulation of Inflammatory Pathways : The compound may influence inflammatory responses, which are critical in various diseases.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against Gram-positive bacteria
AnticancerInduced apoptosis in cancer cell lines
Anti-inflammatoryReduced cytokine release in vitro

Case Study: Anticancer Effects

A study published in Bioorganic & Medicinal Chemistry Letters explored the anticancer properties of the compound. It was found to induce apoptosis in various cancer cell lines with an EC50 value indicating moderate potency. The study highlighted structure-activity relationships that could guide future modifications for enhanced efficacy .

Case Study: Antimicrobial Activity

Another investigation assessed the antimicrobial potential against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibitory effects, suggesting its potential as a lead compound for developing new antibiotics .

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be linked to its structural components. Modifications in the dichlorophenyl or pyrazinyl groups can lead to variations in biological activity. Studies indicate that maintaining the dichlorophenyl substituent is crucial for retaining potency against microbial and cancerous cells .

Properties

CAS No.

88283-32-3

Molecular Formula

C12H8Cl2N2O

Molecular Weight

267.11 g/mol

IUPAC Name

1-(2,5-dichlorophenyl)-2-pyrazin-2-ylethanone

InChI

InChI=1S/C12H8Cl2N2O/c13-8-1-2-11(14)10(5-8)12(17)6-9-7-15-3-4-16-9/h1-5,7H,6H2

InChI Key

TZCJCPQVRQWRAZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)C(=O)CC2=NC=CN=C2)Cl

Origin of Product

United States

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